6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one
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Overview
Description
6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a pyridazine ring The presence of an ethyl group at the 6th position further distinguishes it from other related compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one typically involves the condensation of ethyl 3-methylpyridazine-4-carboxylate with aldimines, followed by intramolecular ring closure. This reaction is often catalyzed by Lewis acids such as copper(II) triflate (Cu(OTf)2) under microwave heating . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted pyridazinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Contains a benzyl group and a pyrimidine ring, differing in substitution and ring structure.
Uniqueness
6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one is unique due to the presence of the ethyl group at the 6th position and the specific fusion of the pyridine and pyridazine rings.
Properties
IUPAC Name |
6-ethyl-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-12-4-3-8-7(6-12)5-9(13)11-10-8/h5H,2-4,6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYSTSBDLDNBGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=NNC(=O)C=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343201-14-8 |
Source
|
Record name | 6-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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